1-(3-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde
Overview
Description
1-(3-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde (3-FPCA) is a small molecule compound belonging to the class of pyrazole-4-carbaldehyde derivatives. It is a versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. 3-FPCA has been used in various scientific research applications such as the synthesis of pharmaceuticals and the development of drug delivery systems.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structures of N-Substituted Pyrazolines : This research presents the synthesis of four pyrazole compounds, including 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde derivatives. These compounds were synthesized using chalcones and hydrazine hydrate in the presence of aliphatic acids, characterized by X-ray single crystal structure determination (Loh et al., 2013).
Optical and Structural Properties
- Infrared Spectrum, Structural and Optical Properties : This study investigated the molecular structure and vibrational frequencies of a derivative of this compound. The findings include analyses of molecular electrostatic potential, hyper-conjugative interactions, and charge delocalization, suggesting potential for nonlinear optics applications (Mary et al., 2015).
Biomedical Applications
- Antimicrobial Activity of Chitosan Schiff Bases : This paper discusses the synthesis of heteroaryl pyrazole derivatives, including this compound-based compounds, and their reaction with chitosan to form Schiff bases. These compounds were evaluated for antimicrobial activity, indicating potential biomedical applications (Hamed et al., 2020).
Fluorescent Dye Applications
- Highly Fluorescent Dyes with Pyrazolylpyrene Chromophore : This research involves the synthesis of compounds containing a pyrazole-4-carbaldehyde derivative backbone. These compounds exhibited bright fluorescence, indicating potential applications in fluorescent dye technologies (Wrona-Piotrowicz et al., 2022).
Synthesis of Aza-and Diazaphenanthrene Derivatives
- Synthesis of Aza-and Diazaphenanthrene Derivatives : This paper explores the use of this compound in the synthesis of new derivatives of benzo[f]quinoline and other compounds. The findings suggest potential applications in the synthesis of complex organic compounds (Kozlov & Gusak, 2007).
Pharmaceutical and Biological Activity
- Anticonvulsant and Analgesic Studies of Pyrazole Analogues : This study discusses the synthesis of new compounds starting from a derivative of this compound. The compounds were evaluated for anticonvulsant and analgesic activities, indicating potential pharmaceutical applications (Viveka et al., 2015).
properties
IUPAC Name |
1-(3-fluorophenyl)pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-9-2-1-3-10(4-9)13-6-8(7-14)5-12-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZJADFSOBJBNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654290 | |
Record name | 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
936940-82-8 | |
Record name | 1-(3-Fluorophenyl)-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936940-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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